Toluidine Blue

説明

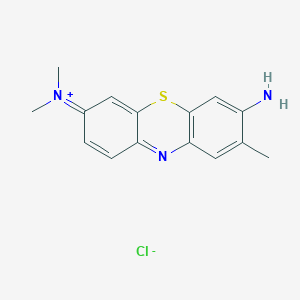

Toluidine Blue (C₁₅H₁₆ClN₃S), also known as Tolonium chloride, is a metachromatic cationic dye belonging to the phenothiazine family. It binds to negatively charged macromolecules such as nucleic acids, sulfated glycosaminoglycans (GAGs), and acidic tissue components (e.g., sulfates, carboxylates, phosphates) . Its applications span histology, oncology, and microbiology:

- Histology: Stains mast cell granules, cartilage, and lignin in plant tissues .

- Oncology: Detects malignant lesions (e.g., oral, cervical) by retaining in areas of high DNA/RNA activity .

- Microbiology: Identifies Helicobacter pylori with high sensitivity (100%) and specificity (98.5%) in gastric biopsies .

A key feature is its metachromasia, where it shifts color (blue → purple) upon binding to polyanionic substrates, enabling differentiation of tissue components . However, its toxicity to fibroblasts and organs limits in vivo use .

特性

IUPAC Name |

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVVYWLPUPJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048728 | |

| Record name | Tolonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Tolonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-31-9 | |

| Record name | Tolonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluidine Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tolonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XUH0X66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Step 1: Formation of 2-Amino-5-Dimethylaminophenyl Thiosulfonic Acid

DMPD is oxidized in an acidic aqueous solution with potassium dichromate (K₂Cr₂O₇) at temperatures below 10°C to form the thiosulfonic acid intermediate. The reaction mixture is maintained at pH 3.3 ± 0.5 to optimize intermediate yield. Sodium thiosulfate (Na₂S₂O₃) is introduced to stabilize the intermediate, forming a thiosulfonate derivative.

Reaction conditions :

Step 2: Condensation with o-Toluidine

The thiosulfonic acid intermediate is reacted with o-toluidine hydrochloride in the presence of additional K₂Cr₂O₇ at pH 3.6 ± 0.5. This step forms indamine thiosulfonic acid, a precursor to the this compound chromophore. Cooling the mixture to 5°C minimizes side reactions, such as over-oxidation or polymerization.

Step 3: Ring Closure and Complexation

Indamine thiosulfonic acid undergoes oxidative ring closure at 100°C in the presence of zinc chloride (ZnCl₂), which acts as a complexing agent. The final product precipitates as a ZnCl₂ double salt, which is filtered, washed with sodium chloride, and recrystallized from hot water.

Critical parameters :

Modern Modifications for Enhanced Purity

Recent patents have introduced refinements to reduce impurities and improve batch consistency.

Early-Stage Complexation

Adding ZnCl₂ during the initial oxidation steps (rather than post-synthesis) increases yield by 15–20%. This modification prevents the formation of N-demethylated byproducts, which account for up to 25% of impurities in traditional methods.

Temperature-Controlled Oxidation

Maintaining all reaction mixtures below 10°C suppresses side reactions, such as the formation of indophenol derivatives. Industrial reactors now use jacketed cooling systems to achieve precise temperature control.

HPLC Quality Control

High-performance liquid chromatography (HPLC) is employed to quantify isomeric purity. The USP-grade this compound must contain ≥58% of the target isomer (Formula I) and ≤2% N-demethylated derivatives.

Industrial-Scale Production Protocols

Large-scale synthesis (≥100 kg/batch) follows a standardized workflow:

| Step | Reagents | Conditions | Output |

|---|---|---|---|

| 1 | DMPD, K₂Cr₂O₇, H₂SO₄ | 5°C, pH 3.3 | Thiosulfonic acid intermediate |

| 2 | o-Toluidine HCl, ZnCl₂ | 8°C, pH 3.6 | Indamine thiosulfonate |

| 3 | K₂Cr₂O₇, CuSO₄ | 100°C, pH 3.0 | This compound-ZnCl₂ complex |

| 4 | NaCl, ZnCl₂ | Recrystallization | USP-grade product |

Key challenges :

-

Safe handling of K₂Cr₂O₇ (toxic and carcinogenic).

-

Wastewater treatment for chromium and zinc residues.

Comparative Analysis of Synthesis Methods

| Parameter | Classical Method | Modern Method |

|---|---|---|

| Temperature | 10–25°C | ≤10°C |

| Yield | 55–60% | 70–75% |

| Isomer Purity | 45–50% | ≥58% |

| Byproducts | 15–20% | ≤5% |

The integration of early complexation and low-temperature oxidation reduces byproduct formation and aligns with regulatory standards for pharmaceutical applications .

化学反応の分析

Binding Interactions

Toluidine blue's interactions with other molecules have been explored using biophysical approaches . Studies show that this compound O (TBO) binds to lysozyme through static interactions, forming a ground-state complex . The binding affinity of TBO to lysozyme is higher than that of methylene blue (MB) . Thermodynamic analysis indicates that these interactions are spontaneous, with negative Gibbs free energy (), negative enthalpy (), and positive entropy () . The positive entropy change is attributed to the release of counter ions and solvated water molecules from the lysozyme-dye binding site .

Oxidation Kinetics

The oxidation kinetics of this compound have been examined in both aqueous and reverse micellar media . In the presence of cetyl trimethyl ammonium bromide (CTAB) reverse micelles, the reaction rate is significantly accelerated compared to that in aqueous solution . The reaction follows first-order kinetics with respect to each reactant . The pseudo-first-order rate constant () remains almost constant at all values of (), suggesting that the reaction occurs on the micellar surface .

Table 1: Comparison of Reaction Rates in Aqueous and CTAB Reverse Micellar Media

| Medium | Rate Constant |

|---|---|

| Aqueous | |

| CTAB Reverse Micellar Medium | (under identical conditions) |

Reduction Reactions

This compound can undergo reduction reactions, including one-electron reduction . The reaction of the hydrated electron with this compound has been studied using pulse radiolysis . Additionally, this compound can react with organic radicals derived from compounds like tetrahydrofuran, cytosine, and glucose, leading to its reduction .

Binding to Poly(acrylic acid)

The cooperative binding of this compound to poly(acrylic acid) (PAA) has been investigated using the electric-field pulse method . The binding properties depend on the degree of ionization of PAA . Kinetic measurements reveal that the this compound monomer concentration increases during the application of an electric field .

Metachromatic Staining

This compound is a metachromatic dye, meaning its staining properties change based on factors such as pH, temperature, light intensity, and solution concentration . At a basic pH of 9, it intensely stains the extracellular matrix, while at an acidic pH of 4, it stains nuclei . This metachromatic property is particularly useful in histology for identifying mast cells and staining proteoglycans in tissues like cartilage . The acidic macromolecular carbohydrates in these cells and tissues are stained red by the blue dye .

Table 2: Staining Results with this compound

| Tissue Component | Staining Result |

|---|---|

| Mast Cells | Purple |

| Cartilage | Purple |

| Mucins | Purple/Red |

| Nuclei | Blue |

Other Reactions

This compound is also involved in reactions related to its applications, such as staining and sensitization . For example, it is used as a biological sensitizer and polymerization inhibitor .

These reactions highlight the diverse chemical behavior of this compound, making it a versatile compound in various scientific and industrial applications.

科学的研究の応用

Histopathological Applications

Toluidine Blue is extensively used as a vital stain in histopathology to identify mucosal lesions and other tissue abnormalities. Its high affinity for acidic tissue components makes it particularly useful for staining DNA and RNA-rich structures.

Vital Staining in Oral Lesions

A study evaluated the efficacy of 1% this compound in detecting oral premalignant lesions. The results showed a sensitivity of 66.67% and specificity of 81.35% for detecting oral squamous cell carcinoma (OSCC). The positive predictive value was 62.06%, and the negative predictive value was 84.21%, indicating its potential as a diagnostic adjunct in oral pathology .

| Parameter | Value |

|---|---|

| Sensitivity | 66.67% |

| Specificity | 81.35% |

| Positive Predictive Value | 62.06% |

| Negative Predictive Value | 84.21% |

Identification of Biopsy Sites

This compound has been used to identify biopsy sites in oral lesions effectively. A case-control study revealed a sensitivity of 88.89% and specificity of 74.19%. The positive predictive value was 50%, while the negative predictive value reached 97.83%, highlighting its reliability in clinical settings .

Oncology Applications

In oncology, this compound serves as a critical tool for detecting malignancies, particularly in the oral cavity.

Detection of Oral Cancer

A comprehensive review indicated that this compound staining is effective for identifying dysplastic changes and carcinoma in oral tissues. The overall efficacy reported was approximately 91%, with significant accuracy in distinguishing between malignant and benign lesions .

Sensitivity and Specificity Analysis

In studies comparing TB with cytological methods, TB demonstrated superior sensitivity for identifying dysplastic lesions, although it had a higher false-positive rate in benign cases . The following table summarizes the sensitivity and specificity findings across various studies:

| Study | Sensitivity | Specificity |

|---|---|---|

| Oral Lesions Study | 91% | Varied |

| Case-Control Study | 88.89% | 74.19% |

| Cytology Comparison | Lower than TB | Higher specificity |

Ophthalmological Applications

This compound is also utilized in ophthalmology, particularly for identifying ocular surface squamous neoplasia (OSSN).

Vital Staining for OSSN

A study involving 419 participants demonstrated that this compound had a sensitivity of 92% for detecting OSSN, although the specificity was lower at 31%. The positive predictive value was found to be 41%, while the negative predictive value was an impressive 88%, indicating its usefulness despite some limitations .

作用機序

類似化合物との比較

Methylene Blue

Chemical Similarities :

Key Differences :

Case Study: Methylene Blue detected verrucous carcinoma in leukoplakia with reduced toxicity compared to this compound .

Alcian Blue and Safranin O

Shared Applications : Staining extracellular matrix components (e.g., GAGs, proteoglycans) .

Contrasting Features :

Performance Comparison :

| Metric | This compound | Giemsa Stain |

|---|---|---|

| Sensitivity | 57.1% | 42.9% |

| Specificity | 97.9% | 97.9% |

| PPV/NPV | 80.0%/94.0% | 75.0%/92.2% |

This compound’s meta-chromatic properties enhance bacterial contrast against mucosal backgrounds .

生物活性

Toluidine Blue (TB) is a cationic phenothiazinium dye that has garnered attention for its diverse biological activities, particularly in medical diagnostics and therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, diagnostic efficacy in cancer detection, and potential therapeutic applications.

This compound is known for its ability to bind to nucleic acids and proteins, which is crucial for its role as a vital stain in histopathology. The dye exhibits a strong affinity for areas of high nucleic acid content, such as malignant tissues, making it valuable in cancer diagnostics. The mechanism of action involves electrostatic interactions between the positively charged dye and negatively charged components of nucleic acids.

2. Binding Interactions with Biological Macromolecules

Recent studies have investigated the binding interactions between this compound and various biological macromolecules, including proteins and DNA.

Table 1: Binding Affinity of this compound to Biological Macromolecules

| Macromolecule | Binding Constant (K) | Interaction Type |

|---|---|---|

| Human Serum Albumin | Higher than Methylene Blue | Static complex formation |

| DNA | Significant at pH 7.4 | Electrostatic interaction |

These findings indicate that this compound has a higher binding affinity for proteins like Human Serum Albumin (HSA) under alkaline conditions and interacts significantly with DNA at physiological pH levels .

3. Diagnostic Applications in Cancer Detection

This compound has been widely used as a vital stain for identifying oral lesions and other malignancies. Its diagnostic efficacy has been evaluated in several clinical studies.

Table 2: Diagnostic Efficacy of this compound in Cancer Detection

The studies highlight that this compound staining demonstrates high sensitivity but variable specificity depending on the type of lesion being assessed. For instance, one study reported a sensitivity of 92% for ocular surface squamous neoplasia , while another indicated an overall sensitivity of approximately 88% for oral lesions .

4. Case Studies

Case Study: Ocular Surface Squamous Neoplasia Detection

In a clinical trial involving 419 participants, this compound was employed to identify ocular surface squamous neoplasia (OSSN). The results demonstrated that the dye had a sensitivity of 92% and a negative predictive value of 88% , indicating its effectiveness as a diagnostic tool despite lower specificity .

Case Study: Oral Cancer Screening

A study involving patients with oral lesions found that this compound effectively identified high-risk dysplastic lesions, with significant statistical support for its use in clinical settings . The dye's ability to preferentially stain high-grade dysplasia underscores its potential utility in early cancer detection.

5. Therapeutic Applications

Beyond diagnostics, this compound has shown promise as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for targeting cancer cells while minimizing damage to surrounding healthy tissues.

Table 3: Applications of this compound in Therapy

| Application | Mechanism |

|---|---|

| Photodynamic Therapy (PDT) | Generates ROS upon light activation |

| Antibacterial Agent | Effective against oral pathogens |

Studies have indicated that TB can be used effectively in combination with light therapy to enhance treatment outcomes in various cancers .

Q & A

Q. What are the standard protocols for toluidine blue staining in histological studies?

this compound staining typically involves preparing a 0.5–1% aqueous solution adjusted to pH 3.0–7.0 using acetic acid or sodium borate. Sections are stained for 1–2 minutes, rinsed with distilled water, dehydrated in ethanol gradients, and mounted. Optimal metachromatic effects (bluish-purple for nucleic acids) require pH 6.0–7.0 and temperatures ≤30°C to avoid weakening dye affinity .

Q. How does this compound interact with nucleic acids and acidic tissue components?

As a cationic thiazine dye, this compound binds to anionic groups (phosphate radicals in DNA/RNA, sulfated proteoglycans) via electrostatic interactions. Metachromasia—color shift from blue to purple—occurs due to dye aggregation on polyanionic substrates like nucleic acids. This property is pH-dependent and diminishes in alkaline conditions or at elevated temperatures .

Q. What are the primary applications of this compound in biomedical research?

Key uses include:

- Identifying oral epithelial dysplasia and carcinomas via selective retention in malignant lesions (sensitivity: 77%, specificity: 67%) .

- Staining mast cells in connective tissues and nerve fibers in peripheral nerve regeneration studies .

- Detecting polyphosphates in eukaryotic cells, though sensitivity is lower compared to prokaryotes .

Advanced Research Questions

Q. How can this compound staining protocols be optimized for tissues with high lipid content or dense extracellular matrix?

For lipid-rich tissues (e.g., brain), use frozen sections to avoid solvent-induced lipid loss. Pre-stain fixation with 4% paraformaldehyde improves dye retention. For dense matrices (e.g., cartilage), prolong staining to 5–10 minutes and use 0.02% dye concentration to reduce background noise .

Q. What statistical methods are appropriate for analyzing this compound staining results in cancer detection studies?

Sensitivity, specificity, and predictive values should be calculated using contingency tables. For quantitative data (e.g., nerve fiber density), apply unpaired Student’s t-tests or ANOVA with post-hoc corrections. Non-parametric tests (e.g., Mann-Whitney U) are suitable for non-normal distributions, as seen in comparative studies of polyphosphate detection .

Q. How can discrepancies in this compound’s diagnostic accuracy across studies be resolved?

Variations in specificity (e.g., 67% in oral cancer vs. 30% false positives in other reports) may arise from differences in sample preparation, pH, or interpretation criteria. Standardize protocols by:

- Using a pH 3.0 solution for epithelial lesions to reduce false positives .

- Validating staining patterns with adjunct methods (e.g., p53 immunohistochemistry) .

Q. What methodological considerations apply when integrating this compound staining with transmission electron microscopy (TEM)?

Q. How does this compound compare to other metachromatic dyes in detecting polyphosphates?

this compound (pH 3.0) shows moderate sensitivity for polyphosphates but is outperformed by DAPI in fluorescence-based assays. However, it remains cost-effective for preliminary screening. Malachite green offers higher specificity for quantitative colorimetric analysis but requires enzymatic digestion steps .

Data Contradictions and Validation

Q. Why do some studies report high false-positive rates for this compound in cancer screening?

False positives (up to 30%) may result from non-specific binding to inflamed or hyperkeratotic tissues. To mitigate:

Q. How reliable is this compound in predicting oral premalignant lesion (OPL) progression?

this compound-positive OPLs exhibit a 6-fold higher cancer risk, correlating with high-risk molecular clones (e.g., 9p loss). However, negative staining does not exclude malignancy; longitudinal monitoring and multi-modal imaging (e.g., direct microscopy) are recommended for low-dysplasia cases .

Methodological Best Practices

- Protocol Adjustments : Tailor staining duration and pH based on tissue type (e.g., 1 minute for mast cells, 2 minutes for nerve fibers) .

- Quality Control : Include positive controls (e.g., mast cell-rich tissues) and negative controls (unstained sections) in each batch .

- Data Reproducibility : Report pH, temperature, and fixation methods to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。